molecular formula C21H23NO6 B193307 3-Desmethylcolchicine CAS No. 7336-33-6

3-Desmethylcolchicine

Cat. No.: B193307
CAS No.: 7336-33-6
M. Wt: 385.4 g/mol
InChI Key: JRRUSQGIRBEMRN-HNNXBMFYSA-N
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Description

3-Desmethylcolchicin: is a naturally occurring compound derived from colchicine, an alkaloid found in the plant Colchicum autumnale, commonly known as autumn crocus. This compound is characterized by the absence of a methyl group at the third position of the colchicine molecule. It is known for its biological activity, particularly its anti-inflammatory and anti-mitotic properties .

Mechanism of Action

3-Desmethylcolchicine, also known as 3-Demethylcolchicine, is a metabolite of colchicine . This compound has a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .

Target of Action

The primary target of this compound is likely similar to that of its parent compound, colchicine. Colchicine primarily targets tubulin, a protein that forms the microtubule network within cells . This network is crucial for various cellular processes, including maintenance of shape, signaling, division, migration, and cellular transport .

Mode of Action

This compound’s mode of action is thought to be similar to colchicine. Colchicine interferes with the intracellular assembly of the inflammasome complex present in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . It also attenuates neutrophil adhesion .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by colchicine. Colchicine disrupts the polymerization of tubulin, leading to the downregulation of multiple inflammatory pathways and modulation of innate immunity .

Pharmacokinetics

Colchicine, the parent compound, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics .

Result of Action

The result of this compound’s action is the inhibition of inflammation. It possesses a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .

Action Environment

It is known that the compound is stable under room temperature conditions .

Biochemical Analysis

Biochemical Properties

3-Desmethylcolchicine interacts with various enzymes, proteins, and other biomolecules. The hydroxy-group on its carbon ring participates in radical scavenging . This suggests that this compound may have antioxidant properties, which could be beneficial in conditions where oxidative stress plays a role.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that colchicine, the parent compound of this compound, can have significant effects on cells. It can inhibit cell division and inflammation, and these effects may also be present in this compound .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully known. It is known that the parent compound, colchicine, binds to tubulin, a protein that forms microtubules, and disrupts its polymerization. This leads to the inhibition of mitosis (cell division) and has anti-inflammatory effects .

Temporal Effects in Laboratory Settings

It is known that colchicine, the parent compound, can have long-term effects on cellular function, including the inhibition of cell division and inflammation .

Dosage Effects in Animal Models

It is known that colchicine, the parent compound, can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that colchicine, the parent compound, is metabolized in the liver by the cytochrome P450 system .

Transport and Distribution

It is known that colchicine, the parent compound, can be transported across cell membranes by various transporters .

Subcellular Localization

It is known that colchicine, the parent compound, can bind to tubulin, a protein that is located in the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Desmethylcolchicin involves the demethylation of colchicine. One of the improved methods for its synthesis includes the use of 85% phosphoric acid for the demethylation process . The reaction typically involves heating colchicine with phosphoric acid under controlled conditions to achieve the desired demethylation.

Industrial Production Methods: Industrial production of 3-Desmethylcolchicin is not extensively documented. the process would likely involve large-scale demethylation reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Desmethylcolchicin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the carbon ring can participate in oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Desmethylcolchicin has several scientific research applications, including:

Comparison with Similar Compounds

    Colchicine: The parent compound from which 3-Desmethylcolchicin is derived. It has a similar mechanism of action but is more toxic.

    2-Desmethylcolchicin: Another derivative of colchicine with a demethylated position at the second carbon.

    Demecolcine: A colchicine derivative with a similar structure but different biological activity.

Uniqueness: 3-Desmethylcolchicin is unique due to its specific demethylation at the third position, which alters its biological activity and reduces its toxicity compared to colchicine. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRUSQGIRBEMRN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223604
Record name 3-Desmethylcolchicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-33-6
Record name 3-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-33-6
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Record name 3-Desmethylcolchicine
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Record name 3-Desmethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946
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Record name 3-Demethylcolchicine
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Record name 3-DESMETHYLCOLCHICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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